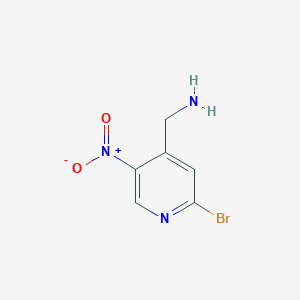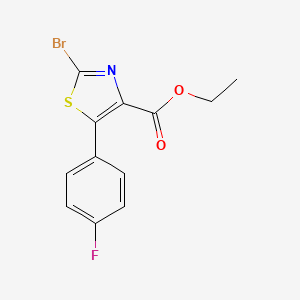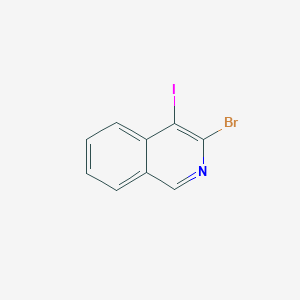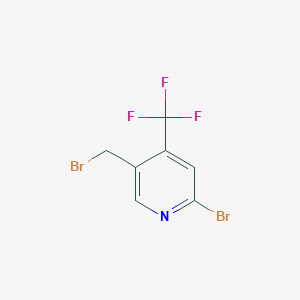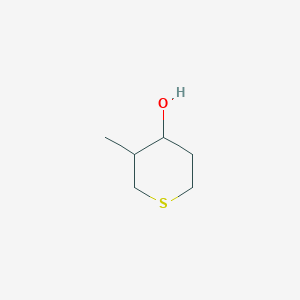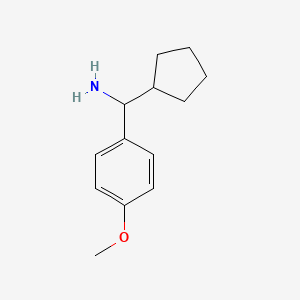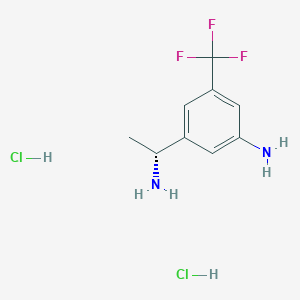
(R)-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of an aminoethyl group and a trifluoromethyl group attached to an aniline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(trifluoromethyl)aniline.
Chiral Aminoethylation:
Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride is optimized for large-scale synthesis. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing chiral catalysts to ensure high enantioselectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
Chemistry
®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride is used as a building block in organic synthesis, particularly in the synthesis of chiral amines and other complex molecules.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine
Pharmaceutical research utilizes this compound in the development of drugs targeting specific receptors or enzymes, owing to its chiral nature and functional groups.
Industry
In the chemical industry, ®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride is employed in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the trifluoromethyl group enhances binding affinity through hydrophobic interactions. These interactions modulate the activity of the target, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline
- (S)-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline
- 3-(1-Aminoethyl)-5-(trifluoromethyl)aniline
Uniqueness
®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride is unique due to its chiral nature and the presence of both aminoethyl and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H13Cl2F3N2 |
|---|---|
Poids moléculaire |
277.11 g/mol |
Nom IUPAC |
3-[(1R)-1-aminoethyl]-5-(trifluoromethyl)aniline;dihydrochloride |
InChI |
InChI=1S/C9H11F3N2.2ClH/c1-5(13)6-2-7(9(10,11)12)4-8(14)3-6;;/h2-5H,13-14H2,1H3;2*1H/t5-;;/m1../s1 |
Clé InChI |
ZYJURUPDMYBQSE-ZJIMSODOSA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC(=C1)N)C(F)(F)F)N.Cl.Cl |
SMILES canonique |
CC(C1=CC(=CC(=C1)N)C(F)(F)F)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Iodoimidazo[1,5-a]pyridine](/img/no-structure.png)
